[(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide
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Overview
Description
[(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide is a complex organic compound known for its unique structure and reactivity. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide typically involves the reaction of diaminomethylideneamino compounds with methylsulfanylmethylidene derivatives in the presence of iodide ions. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Starting Materials: Diaminomethylideneamino compounds and methylsulfanylmethylidene derivatives.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process includes:
Batch Reactors: Large batch reactors are used to mix the starting materials under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for continuous production and purification.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Halides, cyanides, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
[(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide exerts its effects involves interactions with various molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
DNA Interaction: It may interact with DNA, causing structural changes that affect gene expression.
Comparison with Similar Compounds
[(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide is unique compared to similar compounds due to its specific structure and reactivity. Similar compounds include:
Diaminomethylideneamino derivatives: These compounds share the diaminomethylideneamino group but differ in their substituents.
Methylsulfanylmethylidene derivatives: These compounds have the methylsulfanylmethylidene group but vary in their other functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
[(diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVITGVIBSMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=[NH2+])N=C(N)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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